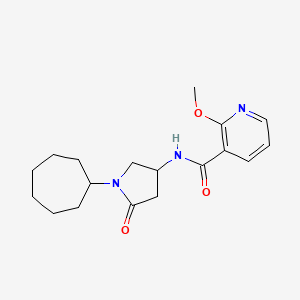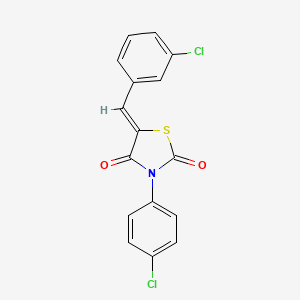![molecular formula C19H35N3O4 B6103947 N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103947.png)
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide, also known as NIPP-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. NIPP-1 is a potent and selective inhibitor of protein phosphatase 1 (PP1), an enzyme that plays a critical role in many cellular processes, including cell division, metabolism, and gene expression.
科学研究应用
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide has been widely used in scientific research to study the function of PP1 and its role in various cellular processes. For example, this compound has been used to investigate the role of PP1 in regulating the activity of the transcription factor NFAT, which is involved in immune cell function. This compound has also been used to study the role of PP1 in controlling the activity of the kinase GSK3, which is involved in many signaling pathways.
作用机制
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide acts as a competitive inhibitor of PP1 by binding to the catalytic subunit of the enzyme. This prevents PP1 from dephosphorylating its target substrates, leading to a decrease in their activity. This compound has been shown to be highly selective for PP1, with little or no effect on other phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and tissues. For example, this compound has been shown to increase the phosphorylation of the transcription factor CREB, which is involved in learning and memory. This compound has also been shown to increase the phosphorylation of the protein tau, which is involved in Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide in lab experiments is its high selectivity for PP1, which allows for specific inhibition of this enzyme without affecting other phosphatases. However, one limitation of using this compound is its relatively low potency compared to other PP1 inhibitors, which may require higher concentrations to achieve the desired effect.
未来方向
There are many potential future directions for research on N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide and its applications in scientific research. One area of interest is the development of more potent and selective PP1 inhibitors based on the structure of this compound. Another area of interest is the use of this compound in studying the role of PP1 in diseases such as cancer and neurodegenerative disorders. Overall, this compound has proven to be a valuable tool for studying the function of PP1 and its role in cellular processes, and its potential applications in scientific research are vast.
合成方法
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. One common method involves the use of Fmoc-protected amino acids and a coupling reagent such as HATU or DIC. The this compound peptide can then be cleaved from the resin using TFA or another suitable cleavage agent.
属性
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4/c1-16(2)26-12-3-7-20-19(24)17-5-6-18(23)22(15-17)9-4-8-21-10-13-25-14-11-21/h16-17H,3-15H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNOQNSQFBCTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCC(=O)N(C1)CCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)
![N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6103876.png)
![2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)
![5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6103883.png)

![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
![2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6103910.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6103939.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)
![1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6103969.png)